6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
3-phenyl-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-10-13(11-18(25-2)19(17)26-3)9-15-12-16(21-22-20(15)23)14-7-5-4-6-8-14/h4-8,10-12H,9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBMOGXESOWIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2=CC(=NNC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Phenyl Group: This step might involve the use of phenylation reactions, such as Suzuki coupling or direct arylation.
Attachment of the Trimethoxybenzyl Group: This can be done through alkylation reactions using 3,4,5-trimethoxybenzyl halides or similar reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions could target the pyridazinone core or the aromatic rings, potentially forming dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one exhibit various biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyridazinones can inhibit tumor growth. For instance, related compounds have shown efficacy against different cancer cell lines, indicating potential for further development as anticancer agents.
- Antimicrobial Properties : The compound's structural features suggest it may possess antimicrobial activity. Some studies have explored the effectiveness of similar compounds against bacterial and fungal strains.
- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit specific enzymes, which could be relevant in treating diseases where enzyme activity is dysregulated.
Synthesis and Optimization
The synthesis of this compound typically involves several chemical reactions aimed at functionalizing the pyridazinone core. Key steps include:
- Formation of the Pyridazinone Core : This can be achieved through cyclization reactions involving hydrazine derivatives.
- Substitution Reactions : The introduction of the trimethoxybenzyl group is crucial for enhancing biological activity and is usually performed under controlled conditions to optimize yield and purity.
Optimizing these synthetic routes is essential for achieving high yields and purity in industrial applications.
Case Studies
Several case studies have documented the synthesis and evaluation of pyridazinones including this compound:
- Antitumor Studies : A study demonstrated that certain pyridazinones exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluation : Research has shown that derivatives similar to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential as broad-spectrum antimicrobial agents.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes, receptors, or other molecular targets through binding interactions. The presence of multiple functional groups suggests potential for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Key Observations :
Analgesic Activity
Pyridazinones with substituted benzyl groups (e.g., IIIA–IIIC in ) demonstrate moderate to significant analgesic activity. For example:
- Compound IIIA: 6-Phenyl-4-benzylidenepyridazinone showed p<0.001 analgesic effect in hot-plate tests but was less potent than aspirin (100 mg/kg) .
- Hypothesized Activity of 3,4,5-Trimethoxy Derivative : The trimethoxy group may improve binding to cyclooxygenase (COX) or other pain targets due to increased hydrophobicity and steric bulk, though direct data are lacking .
Biological Activity
6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, notable for its complex structure that incorporates a pyridazinone core and a phenyl group with multiple methoxy substituents. This unique configuration suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.39 g/mol
- CAS Number : 1401591-30-7
The presence of methoxy groups enhances the lipophilicity of the compound, which may influence its pharmacokinetic properties and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial strains.
- Antitumor Properties : Structural analogs have been studied for their ability to inhibit tumor growth.
- Enzyme Inhibition : Some derivatives have demonstrated potential in modulating enzyme activity, which is crucial for therapeutic applications.
The biological activity of this compound likely involves interaction with specific enzymes or receptors. Detailed biochemical studies are necessary to elucidate the precise mechanisms through which this compound exerts its effects. Potential targets may include:
- Kinases
- Phosphatases
- Other regulatory proteins involved in cellular signaling pathways
Antimicrobial Activity
A study conducted on similar pyridazinone derivatives reported significant antimicrobial effects against various bacteria including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial cell wall synthesis .
Antitumor Studies
Research on related compounds has indicated that pyridazinones can induce apoptosis in cancer cells. For instance, a derivative demonstrated cytotoxicity against breast cancer cell lines by activating caspase pathways.
Enzyme Inhibition
Another study highlighted the potential of pyridazinones as enzyme inhibitors. Specifically, compounds with similar structural features were shown to inhibit specific kinases involved in cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Phenylpyridazinone | Simpler analog with a phenyl group | Known antitumor properties |
| Trimethoxybenzyl Derivatives | Contains similar methoxy substituents | Potential antimicrobial effects |
| 6-(4-Methoxyphenyl)pyridazin-3(2H)-one | Methoxy-substituted phenyl group | Studied for enzyme inhibition |
| 2-Methylpyridazinones | Variants with different alkyl substitutions | Various biological activities |
The unique combination of structural features in this compound may confer distinct chemical and biological properties compared to other derivatives. The presence of multiple methoxy groups is particularly noteworthy as it may enhance interactions with biological targets .
Q & A
Q. What are the standard synthetic routes for 6-phenyl-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves a condensation reaction between a pyridazinone core (e.g., 6-phenyl-4,5-dihydropyridazin-3(2H)-one) and a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) under basic conditions. For example, sodium ethoxide (C₂H₅ONa) in ethanol facilitates the formation of the benzylidene derivative. Reaction parameters such as molar ratios (1:1 for pyridazinone:aldehyde), temperature (room temperature for 12–24 hours), and solvent choice (ethanol) are critical. Post-reaction, the product is acidified with HCl, filtered, and recrystallized using 90% ethanol to achieve purity >95% . Optimization may involve adjusting reaction time, solvent polarity, or using microwave-assisted synthesis to enhance yields.
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Key signals include aromatic protons (δ 6.3–7.5 ppm), methoxy groups (δ 3.6–3.9 ppm), and pyridazinone carbonyl (C=O) absence due to tautomerism. For example, the 3,4,5-trimethoxybenzyl group shows singlet peaks for methoxy protons .
- ¹³C NMR: Carbons in the pyridazinone ring resonate at δ 145–160 ppm, while aromatic carbons appear at δ 110–130 ppm .
- Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1680 cm⁻¹) and C–O (methoxy groups, 1250–1270 cm⁻¹) confirm structural motifs .
- HPLC/LC-MS: Purity (>99%) is validated via retention time (e.g., 5.6 minutes) and molecular ion peaks (e.g., m/z 444 [M+H⁺] for analogs) .
Advanced Research Questions
Q. How do structural modifications influence biological activity, and what structure-activity relationship (SAR) insights exist?
Methodological Answer:
- Substitution at the 4-position: The 3,4,5-trimethoxybenzyl group enhances antiproliferative activity by promoting interactions with tubulin or kinase targets. Replacing it with non-polar groups (e.g., methyl) reduces potency .
- 6-Phenyl vs. heteroaryl substitutions: 6-Phenyl derivatives show higher cytotoxicity (IC₅₀ < 10 µM in cancer cells) compared to indole or naphthyl analogs, suggesting steric and electronic compatibility with target sites .
- Methodological SAR approach:
Q. What crystallographic data and intermolecular interactions are critical for understanding physicochemical properties?
Methodological Answer:
- Crystal structure analysis: Single-crystal X-ray diffraction reveals planar pyridazinone rings and dihedral angles (e.g., 85° between phenyl and trimethoxybenzyl groups), influencing solubility and packing efficiency .
- Hirshfeld surface analysis: Identifies dominant intermolecular interactions:
- Thermal analysis: Differential scanning calorimetry (DSC) determines melting points (e.g., 189–191°C) to assess thermal stability .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Case example: Discrepancies in antiproliferative vs. cardiovascular activities (e.g., positive inotropic effects in pyridazinone analogs) may arise from assay conditions or substituent-specific effects.
- Validation strategies:
- Standardize assays: Use identical cell lines (e.g., MCF-7 for cancer) and protocols (e.g., 48-hour exposure).
- Control for metabolic stability: Include liver microsome studies to rule out rapid degradation.
- Cross-validate with structural analogs: Compare 3,4,5-trimethoxybenzyl derivatives with simpler benzyl groups to isolate pharmacophore contributions .
Q. What in vitro models are appropriate for evaluating bioactivity, and how should cytotoxicity thresholds be interpreted?
Methodological Answer:
- Antiproliferative models:
- Cardiovascular models:
- Data interpretation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
